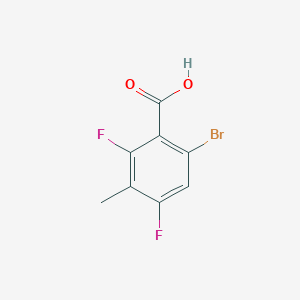

6-Bromo-2,4-difluoro-3-methylbenzoic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-bromo-2,4-difluoro-3-methylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF2O2/c1-3-5(10)2-4(9)6(7(3)11)8(12)13/h2H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZRAWLZCSMEUIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1F)Br)C(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201257888 | |

| Record name | Benzoic acid, 6-bromo-2,4-difluoro-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201257888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2055119-20-3 | |

| Record name | Benzoic acid, 6-bromo-2,4-difluoro-3-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2055119-20-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 6-bromo-2,4-difluoro-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201257888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Spectrometric Characterization of 6 Bromo 2,4 Difluoro 3 Methylbenzoic Acid

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Hyphenated Techniques (e.g., LC-MS, GC-MS) for Purity and Identification

Hyphenated analytical techniques are powerful tools for the analysis of chemical compounds, providing both separation and identification capabilities in a single run. For 6-Bromo-2,4-difluoro-3-methylbenzoic acid, Liquid Chromatography-Mass Spectrometry (LC-MS) is a particularly suitable method for purity assessment and structural confirmation. bldpharm.com

In a typical LC-MS analysis, the compound is first separated from any impurities on a liquid chromatography column, and the eluent is then introduced into the mass spectrometer. The mass spectrometer provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to confirm its identity.

Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, although derivatization might be necessary to increase the volatility of the benzoic acid derivative. The resulting mass spectrum would provide a unique fragmentation pattern, serving as a molecular fingerprint for this compound.

Table 1: Representative LC-MS Data for a Halogenated Aromatic Acid

| Parameter | Value |

| Retention Time (min) | 4.8 |

| Mass-to-Charge Ratio (m/z) of [M-H]⁻ | 249.9 |

| Major Fragment Ions (m/z) | 205.9, 126.0 |

Note: The data presented in this table is illustrative for a halogenated aromatic acid and may not represent the exact values for this compound.

Vibrational Spectroscopy for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy techniques, such as Fourier Transform Infrared (FTIR) and Raman spectroscopy, are essential for identifying the functional groups present in a molecule and for obtaining a unique "fingerprint" spectrum.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. The resulting spectrum shows absorption bands at specific wavenumbers, corresponding to the different vibrational modes of the molecule. For this compound, characteristic peaks would be expected for the carboxylic acid group (O-H and C=O stretching), as well as vibrations associated with the substituted benzene (B151609) ring.

Table 2: Expected FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid (O-H) | Stretching | 3300-2500 (broad) |

| Aromatic C-H | Stretching | 3100-3000 |

| Carboxylic Acid (C=O) | Stretching | 1710-1680 |

| Aromatic C=C | Stretching | 1600-1450 |

| C-F | Stretching | 1350-1150 |

| C-Br | Stretching | 680-515 |

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. It is particularly useful for identifying non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would provide additional information about the aromatic ring and the carbon-halogen bonds.

Table 3: Expected Raman Shifts for this compound

| Functional Group/Vibration | Expected Raman Shift (cm⁻¹) |

| Aromatic Ring Breathing | ~1000 |

| C-F Stretching | 1300-1100 |

| C-Br Stretching | 650-500 |

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic techniques are fundamental for assessing the purity of a compound and for separating it from related substances. bldpharm.com High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most commonly used methods for non-volatile compounds like this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the separation and quantification of components in a mixture. bldpharm.com A suitable reversed-phase HPLC method for this compound would typically use a C18 column with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol (B129727). The retention time of the main peak and the area percentage of any impurity peaks would be used to determine the purity of the compound.

Ultra-Performance Liquid Chromatography (UPLC)

UPLC is a more recent development in liquid chromatography that utilizes smaller stationary phase particles, resulting in higher resolution, faster analysis times, and reduced solvent consumption compared to traditional HPLC. bldpharm.com A UPLC method for this compound would offer a significant improvement in throughput for quality control and purity assessment.

Table 4: Representative Chromatographic Conditions for the Analysis of a Halogenated Aromatic Acid

| Parameter | HPLC | UPLC |

| Column | C18, 4.6 x 150 mm, 5 µm | C18, 2.1 x 50 mm, 1.7 µm |

| Mobile Phase | Acetonitrile:Water (with 0.1% Formic Acid) | Acetonitrile:Water (with 0.1% Formic Acid) |

| Flow Rate | 1.0 mL/min | 0.5 mL/min |

| Detection | UV at 254 nm | UV at 254 nm |

| Typical Run Time | 15-20 min | 2-5 min |

Note: The conditions presented are for illustrative purposes and would require optimization for the specific analysis of this compound.

Computational Chemistry Investigations of 6 Bromo 2,4 Difluoro 3 Methylbenzoic Acid

Density Functional Theory (DFT) Studies on Electronic Structure and Energetics

Density Functional Theory (DFT) has become a primary tool in computational chemistry for investigating the electronic structure of molecules. It offers a balance between accuracy and computational cost, making it suitable for studying substituted benzoic acid derivatives. DFT calculations can elucidate the distribution of electrons within the molecule, which is key to understanding its chemical behavior. For compounds like 6-Bromo-2,4-difluoro-3-methylbenzoic acid, DFT is used to determine various properties, including optimized geometry, electronic energies, and the nature of its chemical bonds. researchgate.net

The first step in most computational studies is geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule—its minimum energy conformation. For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible potential energy.

A key aspect of conformational analysis for this molecule is the orientation of the carboxylic acid (-COOH) group relative to the substituted benzene (B151609) ring. The rotation around the C-C single bond connecting the carboxyl group to the ring can lead to different conformers. DFT calculations can predict the energy barriers between these conformers and identify the most stable orientation, which is often a planar or near-planar arrangement stabilized by intramolecular interactions.

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as the electron donor, while the LUMO is the electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a critical parameter. A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net FMO analysis for this compound would reveal how the bromine, fluorine, and methyl substituents influence the electron distribution and reactivity of the benzoic acid core. researchgate.net

Table 2: Parameters from Frontier Molecular Orbital Analysis

| Parameter | Definition | Chemical Significance |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital. | Related to the molecule's ability to donate electrons (ionization potential). |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | Related to the molecule's ability to accept electrons (electron affinity). |

| Energy Gap (ΔE) | The difference in energy between the LUMO and HOMO (ΔE = ELUMO - EHOMO). | Indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. |

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites for both electrophilic and nucleophilic attacks. semanticscholar.org The MEP map displays the electrostatic potential on the electron density surface, using a color scale to indicate different potential values. researchgate.net

For this compound, an MEP analysis would typically show:

Negative Regions (Red/Yellow): These areas have an excess of electrons and are susceptible to electrophilic attack. They are expected to be concentrated around the electronegative oxygen atoms of the carboxylic acid group and potentially the fluorine atoms. semanticscholar.org

Positive Regions (Blue): These areas are electron-deficient and are prone to nucleophilic attack. The hydrogen atom of the hydroxyl group is a primary site of positive potential. semanticscholar.org

Neutral Regions (Green): These areas have a relatively balanced electrostatic potential, often found on the carbon-rich aromatic ring.

The MEP surface provides valuable insights into intermolecular interactions, such as hydrogen bonding, which are crucial for the molecule's physical properties and biological activity.

Computational vibrational analysis predicts the infrared (IR) and Raman spectra of a molecule. By calculating the vibrational frequencies corresponding to the normal modes of vibration, a theoretical spectrum can be generated. nih.gov This calculated spectrum can then be compared with experimental data to confirm the molecular structure obtained from geometry optimization. researchgate.net

For this compound, DFT calculations would predict the frequencies for characteristic vibrational modes, such as the O-H stretch of the carboxylic acid, the C=O carbonyl stretch, C-F stretches, and the C-Br stretch. nih.gov A complete vibrational assignment, often aided by calculations of potential energy distribution (PED), helps in understanding the contribution of different atomic motions to each vibrational band. nih.gov

Table 3: Predicted Vibrational Modes and Typical Wavenumber Ranges

| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) |

|---|---|---|

| O-H Stretching | Carboxylic Acid | 3500 - 2500 (broad) |

| C-H Stretching | Methyl Group & Aromatic Ring | 3100 - 2850 |

| C=O Stretching | Carboxylic Acid | 1750 - 1680 |

| C=C Stretching | Aromatic Ring | 1600 - 1450 |

| C-F Stretching | Fluoro Substituent | 1350 - 1100 |

Quantum Chemical Calculations (e.g., Ab Initio, Semi-Empirical Methods)

Beyond DFT, other quantum chemical methods can be applied to study this compound. These methods are broadly categorized as ab initio and semi-empirical.

Ab Initio Methods: These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are derived directly from theoretical principles without the use of experimental data for parameterization. They can provide highly accurate results but are computationally very demanding, limiting their application to smaller molecules.

Semi-Empirical Methods: These methods (e.g., AM1, PM3, PM6) are based on the Hartree-Fock formalism but introduce approximations and use parameters derived from experimental data to simplify calculations. mpg.de This makes them significantly faster than ab initio or DFT methods, allowing for the study of much larger molecular systems, though with some sacrifice in accuracy. nih.gov These methods are particularly useful for initial conformational searches before employing more rigorous DFT or ab initio calculations.

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

While quantum chemical calculations typically focus on static, single-molecule systems (often in the gas phase), Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.gov MD simulations model the movement of atoms and molecules by solving Newton's equations of motion.

For this compound, MD simulations are particularly useful for:

Conformational Flexibility: Exploring the full range of accessible conformations in solution by simulating the rotation of the methyl and carboxylic acid groups and the flexibility of the ring system.

Solvation Effects: Investigating how the molecule interacts with solvent molecules, such as water. arxiv.org These simulations can reveal the structure of the solvent shell around the molecule and calculate properties like the free energy of solvation, which is critical for understanding its solubility and behavior in a biological environment.

MD simulations can thus bridge the gap between the theoretical properties of an isolated molecule and its behavior in a realistic chemical or biological context.

Structure-Property Relationship Studies from a Theoretical Perspective

Detailed research findings and data tables concerning the computational chemistry of this compound are not available in the current body of scientific literature.

Crystallographic Analysis and Solid State Structure of 6 Bromo 2,4 Difluoro 3 Methylbenzoic Acid

Single Crystal X-ray Diffraction (SC-XRD) for Three-Dimensional Structure Determination

Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the precise atomic arrangement within a crystalline solid. This powerful analytical method provides detailed information about the crystal system, space group, unit cell dimensions, and the exact coordinates of each atom in the molecule. Such data is fundamental to understanding the molecule's conformation and its interactions within the crystal lattice. However, to date, no SC-XRD studies have been published for 6-bromo-2,4-difluoro-3-methylbenzoic acid.

Crystal System, Space Group, and Unit Cell Parameters

The determination of the crystal system (e.g., monoclinic, orthorhombic, etc.), space group, and the dimensions of the unit cell (a, b, c, α, β, γ) are the initial and essential outcomes of an SC-XRD experiment. This foundational data describes the symmetry and repeating pattern of the crystal lattice.

Interactive Data Table: Crystal System and Unit Cell Parameters for this compound

| Parameter | Value |

| Crystal System | Data not available |

| Space Group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z | Data not available |

As of the latest literature search, these parameters have not been experimentally determined and reported for this compound.

Molecular Conformation, Bond Lengths, and Angles

A full structural solution from SC-XRD data would reveal the precise molecular geometry of this compound. This includes the planarity of the benzene (B151609) ring, the orientation of the carboxylic acid and methyl groups relative to the ring, and the exact bond lengths and angles between all constituent atoms. This information is crucial for understanding steric and electronic effects within the molecule.

Interactive Data Table: Selected Bond Lengths and Angles for this compound

| Bond/Angle | Value |

| C-Br (Å) | Data not available |

| C-F (Å) | Data not available |

| C-C (ring, avg. Å) | Data not available |

| C-C (carboxyl, Å) | Data not available |

| C=O (Å) | Data not available |

| C-O (Å) | Data not available |

| O-C=O (°) | Data not available |

| C-C-Br (°) | Data not available |

Specific, experimentally verified bond lengths and angles for this molecule are not available in the absence of a published crystal structure.

Intermolecular Interactions and Crystal Packing Motifs

The arrangement of molecules in the solid state, known as crystal packing, is governed by a variety of non-covalent intermolecular interactions. These forces dictate the physical properties of the material, such as melting point and solubility. For a substituted benzoic acid like the title compound, one would anticipate a rich landscape of such interactions.

Hydrogen Bonding Networks

The carboxylic acid group is a strong hydrogen bond donor (-OH) and acceptor (C=O). In the solid state, carboxylic acids typically form centrosymmetric dimers through a pair of O-H···O hydrogen bonds, creating a characteristic R²₂(8) ring motif. It is highly probable that this compound would exhibit this primary hydrogen bonding interaction, leading to the formation of dimeric units. However, without experimental confirmation, the specific distances and angles of these bonds, and any further hydrogen bonding interactions, remain speculative.

Pi-Stacking and Other Non-Covalent Interactions

The aromatic nature of the benzene ring allows for π-stacking interactions, where the electron clouds of adjacent rings interact favorably. These interactions can be face-to-face or offset. Additionally, weaker C-H···O and C-H···F hydrogen bonds, as well as dispersion forces, would likely play a significant role in the three-dimensional assembly of the molecules in the crystal. A detailed analysis of these weaker, yet cumulatively important, interactions is not possible without the precise atomic coordinates provided by a crystal structure determination.

Hirshfeld Surface Analysis for Quantitative Assessment of Intermolecular Interactions

Typically, a Hirshfeld surface analysis would involve:

Mapping of dnorm, di, and de surfaces to identify regions of close intermolecular contacts.

Generation of 2D fingerprint plots to provide a quantitative summary of the different types of intermolecular interactions.

Calculation of the enrichment ratios to determine the propensity of certain atomic pairs to form contacts.

Without experimental single-crystal X-ray diffraction data for this compound, a Hirshfeld surface analysis cannot be performed. Such an analysis would be invaluable in understanding how the interplay of the bromo, fluoro, and methyl substituents on the benzoic acid core influences the supramolecular assembly in the solid state.

Polymorphism and Co-crystallization Research

There is currently no published research on the polymorphic behavior or co-crystallization potential of this compound.

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. The study of polymorphism is critical in fields such as pharmaceuticals and materials science, as different polymorphs of a compound can exhibit distinct physical properties, including melting point, solubility, and stability. An investigation into the polymorphism of this compound would involve systematic screening of various crystallization conditions (e.g., different solvents, temperatures, and crystallization rates) to identify any potential polymorphic forms.

Co-crystallization is a technique used to design crystalline materials with tailored properties by combining a target molecule with a suitable co-former in a stoichiometric ratio. Research in this area for this compound would explore its ability to form co-crystals with other molecules, which could modify its physicochemical properties. Such studies would typically involve computational screening of potential co-formers followed by experimental co-crystallization trials.

The absence of studies on both polymorphism and co-crystallization for this specific compound indicates a gap in the current scientific literature. Future research in these areas would be beneficial for a complete understanding of the solid-state chemistry of this compound.

Reactivity and Mechanistic Investigations of 6 Bromo 2,4 Difluoro 3 Methylbenzoic Acid

Reactivity of the Carboxylic Acid Functionality

The carboxylic acid group is a primary site for chemical modification. Its reactivity is influenced by the electronic effects of the substituents on the aromatic ring. The two fluorine atoms and the bromine atom are electron-withdrawing, which increases the acidity of the carboxyl proton and enhances the electrophilicity of the carbonyl carbon, potentially facilitating nucleophilic attack.

Esterification of benzoic acids is a fundamental transformation in organic synthesis. While specific protocols for 6-bromo-2,4-difluoro-3-methylbenzoic acid are not detailed, standard methods are expected to be effective. Fischer-Speier esterification, involving reaction with an alcohol under acidic catalysis (e.g., sulfuric acid), is a common approach. For instance, the related compound 4-bromo-2-methylbenzoic acid is readily converted to its methyl ester by reaction with methanol (B129727) under sulfuric acid catalysis. google.com This suggests a similar transformation would be successful for the title compound. Alternative methods, such as reaction with alkyl halides in the presence of a base or using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC), could also be employed, particularly for more sensitive or sterically hindered alcohols.

Table 1: Representative Acid-Catalyzed Esterification of an Analogous Brominated Benzoic Acid

| Reactant | Reagent(s) | Product | Notes |

|---|

The formation of amides from carboxylic acids is a crucial reaction, given the prevalence of the amide bond in pharmaceuticals and biologically active molecules. nih.gov Direct conversion of this compound to an amide would typically require a two-step process. First, the carboxylic acid is activated, often by converting it to a more reactive species like an acyl chloride (using thionyl chloride or oxalyl chloride) or by using peptide coupling reagents (e.g., HATU, HOBt/EDC). This activated intermediate is then treated with a primary or secondary amine to form the corresponding amide. The electron-deficient nature of the aromatic ring in the title compound would make the carbonyl carbon highly susceptible to nucleophilic attack by the amine once activated.

The carboxylic acid functionality can be reduced to a primary alcohol. This transformation requires strong reducing agents, as milder reagents like sodium borohydride (B1222165) are generally ineffective. For related halogenated aromatic acids, lithium aluminum hydride (LiAlH₄) in an ethereal solvent like tetrahydrofuran (B95107) (THF) is a common and effective reagent for this purpose. evitachem.com The reaction involves the hydride transfer to the carbonyl carbon, ultimately yielding the corresponding benzyl (B1604629) alcohol, (6-bromo-2,4-difluoro-3-methylphenyl)methanol, after an aqueous workup. Care must be taken as these powerful hydrides can sometimes reduce aryl halides, although C-Br bonds are generally stable under these conditions.

Table 2: Typical Conditions for the Reduction of an Analogous Aromatic Carboxylic Acid

| Reactant | Reagent(s) | Product Type | Notes |

|---|

Reactions Involving the Bromine Substituent

The carbon-bromine bond on the aromatic ring is a key site for synthetic elaboration, primarily through nucleophilic aromatic substitution (under specific conditions) and, more commonly, through metal-catalyzed cross-coupling reactions.

Nucleophilic aromatic substitution (SNAr) typically requires a strong nucleophile and an aromatic ring that is activated by potent electron-withdrawing groups positioned ortho or para to a good leaving group. masterorganicchemistry.com In this compound, the ring is rendered electron-deficient by two fluorine atoms and a deactivating carboxylate group.

In SNAr reactions involving polyhalogenated aromatics, fluoride (B91410) is often a better leaving group than bromide. youtube.com The rate of substitution depends on the stability of the intermediate Meisenheimer complex, which is enhanced by electron-withdrawing groups that can delocalize the negative charge. masterorganicchemistry.comyoutube.com For the title compound, the fluorine at position 4 is para to the bromine at position 6 and ortho to the carboxyl group at position 1. The fluorine at position 2 is ortho to both the carboxyl group and the bromine. A strong nucleophile could potentially displace one of the fluorine atoms, particularly the one at position 4, which is activated by the para-bromo and ortho-carboxyl groups. Displacement of the bromine via an SNAr mechanism is less likely compared to fluorine but cannot be entirely ruled out without experimental data.

The bromine substituent is an excellent handle for palladium-catalyzed cross-coupling reactions, which are fundamental methods for constructing C-C bonds. libretexts.org The C-Br bond is significantly more reactive than the C-F bond in standard palladium-catalyzed cycles, allowing for selective functionalization.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent (like a boronic acid or boronic ester) in the presence of a palladium catalyst and a base. libretexts.org It is a robust and widely used method for forming biaryl structures or introducing alkyl or vinyl groups. libretexts.org The general catalytic cycle involves oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid and reductive elimination to yield the coupled product. libretexts.org It is expected that this compound would readily participate in Suzuki-Miyaura couplings, reacting selectively at the C-Br bond to generate a variety of substituted 2,4-difluoro-3-methylbenzoic acid derivatives.

Table 3: General Scheme for Suzuki-Miyaura Coupling

| Reactant 1 | Reactant 2 | Catalyst/Reagents | Product Type |

|---|

Sonogashira Coupling: The Sonogashira coupling is a palladium-catalyzed reaction that forms a C-C bond between a terminal alkyne and an aryl halide, typically using a copper(I) co-catalyst. researchgate.netnih.gov This reaction is highly effective for the alkynylation of aryl bromides. researchgate.net Studies on polyhalogenated substrates, such as 2,4,6-tribromo-3,5-difluoropyridine, demonstrate that palladium catalysts selectively insert into the weaker C-Br bonds over the stronger C-F bonds, allowing for chemoselective alkynylation. arkat-usa.org By analogy, this compound would be an excellent substrate for Sonogashira coupling, reacting with various terminal alkynes at the bromine position to produce 6-alkynyl-2,4-difluoro-3-methylbenzoic acid derivatives.

Table 4: Representative Conditions for Sonogashira Coupling on a Polyhalogenated Ring

| Substrate | Alkyne | Catalyst System | Product Type | Yield |

|---|

This reaction on a related polyhalogenated system highlights the expected high selectivity for the C-Br bond in the Sonogashira coupling of the title compound.

Formation of Organometallic Reagents for Further Transformations

The presence of a carbon-bromine bond in this compound allows for the formation of organometallic reagents, which are versatile intermediates in organic synthesis. The most common types of organometallic reagents derived from aryl bromides are organomagnesium (Grignard) and organolithium compounds.

The formation of a Grignard reagent would involve the reaction of this compound with magnesium metal, typically in an ethereal solvent like diethyl ether or tetrahydrofuran (THF). However, the presence of the acidic carboxylic acid proton would be incompatible with the basic nature of the Grignard reagent. Therefore, protection of the carboxylic acid group, for instance as an ester, would be a necessary prerequisite for this transformation.

Alternatively, halogen-lithium exchange offers a pathway to the corresponding organolithium reagent. This reaction is typically carried out at low temperatures using an organolithium reagent such as n-butyllithium or tert-butyllithium. Similar to Grignard reagent formation, the carboxylic acid group would need to be protected to prevent acid-base reactions. The resulting aryllithium species could then be used in a variety of subsequent reactions, such as reaction with electrophiles to form new carbon-carbon or carbon-heteroatom bonds.

Table 1: Plausible Conditions for Organometallic Reagent Formation

| Reagent Type | Typical Conditions | Protecting Group (PG) for -COOH | Potential Subsequent Reactions |

|---|---|---|---|

| Organomagnesium (Grignard) | Mg, THF, reflux | Ester (e.g., methyl, ethyl) | Reaction with aldehydes, ketones, CO2, etc. |

| Organolithium | n-BuLi or t-BuLi, THF, -78 °C | Ester, Silyl ether | Transmetalation, reaction with various electrophiles |

Reactivity of the Fluorine Substituents

The two fluorine atoms on the aromatic ring have a profound impact on the molecule's reactivity, primarily through their strong inductive electron-withdrawing effect and their weaker resonance electron-donating effect.

In the context of electrophilic aromatic substitution (EAS), the fluorine atoms are deactivating, meaning they make the aromatic ring less reactive towards electrophiles compared to benzene (B151609). This is due to the potent inductive electron withdrawal by the highly electronegative fluorine atoms, which reduces the electron density of the aromatic π-system. However, through resonance, the fluorine atoms can donate a lone pair of electrons to the ring, directing incoming electrophiles to the ortho and para positions relative to themselves. Given the existing substitution pattern, any further electrophilic substitution is likely to be sterically hindered and electronically disfavored.

Conversely, in nucleophilic aromatic substitution (SNAr), the fluorine atoms are activating. The strong electron-withdrawing nature of fluorine stabilizes the negatively charged Meisenheimer complex that is formed as an intermediate in SNAr reactions. This stabilization lowers the activation energy for the reaction, making the fluorine atoms potential leaving groups in the presence of a strong nucleophile.

Given that fluorine is a better leaving group than bromine in many SNAr reactions due to its ability to stabilize the intermediate through its inductive effect, selective substitution of one of the fluorine atoms is a plausible reaction pathway. The fluorine at the 4-position is activated by the para bromine and ortho carboxylic acid group (or its protected form). The fluorine at the 2-position is activated by the ortho bromine and para methyl group. The regioselectivity of such a reaction would depend on the specific nucleophile and reaction conditions.

Selective defluorination, the cleavage of a C-F bond, is a challenging transformation due to the high strength of the carbon-fluorine bond. However, under specific catalytic conditions, often involving transition metals, selective defluorination of polyfluorinated aromatics can be achieved.

Table 2: Predicted Reactivity of Fluorine Substituents

| Reaction Type | Role of Fluorine | Predicted Outcome |

|---|---|---|

| Electrophilic Aromatic Substitution (EAS) | Deactivating, ortho, para-directing | Reaction is disfavored. |

| Nucleophilic Aromatic Substitution (SNAr) | Activating, potential leaving group | Substitution of a fluorine atom by a strong nucleophile is possible. |

| Catalytic Defluorination | Substrate for C-F bond cleavage | Possible under specific transition-metal catalysis. |

Reactivity of the Methyl Substituent

The methyl group attached to the aromatic ring is also a site of potential reactivity, primarily at the benzylic position.

The benzylic C-H bonds of the methyl group are weaker than typical alkyl C-H bonds and are susceptible to oxidation. Treatment with strong oxidizing agents such as potassium permanganate (B83412) (KMnO4) or chromic acid can lead to the oxidation of the methyl group to a carboxylic acid. Milder oxidizing agents can potentially yield the corresponding aldehyde or alcohol. The electron-withdrawing environment of the aromatic ring, due to the presence of the fluorine and bromine atoms, may influence the rate and selectivity of this oxidation.

The benzylic position of the methyl group can undergo free-radical halogenation. A common reagent for this transformation is N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or AIBN, which selectively brominates the benzylic position. This reaction proceeds via a benzylic radical intermediate, which is stabilized by resonance with the aromatic ring. The resulting benzylic halide is a versatile intermediate for further functionalization.

Table 3: Potential Reactions of the Methyl Substituent

| Reaction Type | Reagents and Conditions | Product |

|---|---|---|

| Benzylic Oxidation | KMnO4, H+, heat | Carboxylic acid |

| Benzylic Halogenation | NBS, radical initiator, CCl4, heat | Benzylic bromide |

Electrophilic Aromatic Substitution (EAS) Patterns and Directivity

The regioselectivity of electrophilic aromatic substitution (EAS) on the this compound ring is governed by the interplay of the directing effects of its five substituents: a bromine atom, two fluorine atoms, a methyl group, and a carboxylic acid group. Each of these groups exerts an influence on the electron density of the aromatic ring, thereby directing incoming electrophiles to specific positions.

The directing effects of the individual substituents can be summarized as follows:

Bromine (Br) and Fluorine (F) (Halogens): These are deactivating groups due to their strong electron-withdrawing inductive effect (-I). However, they are ortho, para-directors because of their ability to donate a lone pair of electrons through resonance (+M effect), which stabilizes the arenium ion intermediate when the electrophile attacks the ortho or para positions.

Methyl Group (-CH3): This is an activating group that donates electron density to the ring through an inductive effect (+I) and hyperconjugation. It is an ortho, para-director.

Carboxylic Acid Group (-COOH): This is a deactivating group due to the strong electron-withdrawing inductive and resonance effects (-I and -M) of the carbonyl and hydroxyl groups. It is a meta-director.

In the case of this compound, the substitution pattern is complex due to the presence of multiple competing directors. The sole available position for substitution is C5. The directing effects of the substituents towards this position are as follows:

The -COOH group at C1 is a meta-director, thus directing an incoming electrophile to C5.

The -F group at C2 is an ortho, para-director. The para position is occupied by the bromine atom, and one ortho position is occupied by the carboxylic acid group, leaving the other ortho position (C3) occupied.

The -CH3 group at C3 is an ortho, para-director. Both ortho positions (C2 and C4) and the para position (C6) are occupied.

The -F group at C4 is an ortho, para-director. Both ortho positions (C3 and C5) and the para position (C1) are occupied. This group directs towards the open C5 position.

The -Br group at C6 is an ortho, para-director. The para position is occupied by the methyl group, and one ortho position is occupied by the carboxylic acid group, leaving the other ortho position (C5) available. This group directs towards the open C5 position.

| Substituent | Position | Electronic Effect | Directing Effect |

| -COOH | 1 | Deactivating (-I, -M) | Meta |

| -F | 2 | Deactivating (-I, +M) | Ortho, Para |

| -CH3 | 3 | Activating (+I) | Ortho, Para |

| -F | 4 | Deactivating (-I, +M) | Ortho, Para |

| -Br | 6 | Deactivating (-I, +M) | Ortho, Para |

Mechanistic Pathways of Key Transformations

The key transformations involving this compound are predicated on the general mechanism of electrophilic aromatic substitution. This process typically proceeds through a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

The general mechanism for an electrophilic aromatic substitution reaction on this compound at the predicted C5 position can be outlined as follows:

Step 1: Formation of the Electrophile

Prior to the attack on the aromatic ring, a potent electrophile (E+) is generated. The method of generation depends on the specific reaction being performed (e.g., nitration, halogenation, Friedel-Crafts alkylation or acylation).

Step 2: Nucleophilic Attack and Formation of the Arenium Ion

The π-electron system of the aromatic ring of this compound acts as a nucleophile and attacks the electrophile. This attack is predicted to occur at the C5 position, leading to the formation of a resonance-stabilized arenium ion. The positive charge in this intermediate is delocalized across the ring, with resonance structures placing the charge at positions C2, C4, and C6. The stability of this intermediate is a critical factor in determining the reaction rate. The presence of multiple electron-withdrawing groups (Br, 2x F, COOH) is expected to destabilize this cationic intermediate, thus making the reaction slower than that of benzene.

Step 3: Deprotonation and Restoration of Aromaticity

In the final step, a weak base present in the reaction mixture removes a proton from the C5 carbon, which now bears the electrophile. The electrons from the C-H bond then move to restore the aromatic π-system, yielding the final substituted product. This step is typically fast and exothermic as it leads to the stable aromatic system.

Synthetic Utility of 6 Bromo 2,4 Difluoro 3 Methylbenzoic Acid As a Building Block and Scaffold in Advanced Organic Synthesis

Role as a Versatile Synthetic Intermediate for Complex Molecules

6-Bromo-2,4-difluoro-3-methylbenzoic acid serves as a crucial intermediate in the assembly of complex molecular structures. The interplay of its functional groups—the carboxylic acid, the bromine atom, and the fluorinated, methylated phenyl ring—offers chemists a powerful tool for constructing intricate molecular frameworks. The carboxylic acid group provides a handle for forming amide and ester linkages, while the bromine atom is a key site for carbon-carbon and carbon-heteroatom bond formation, most notably through transition-metal-catalyzed cross-coupling reactions.

The strategic positioning of the fluorine and methyl groups on the aromatic ring further enhances its utility. These substituents modulate the electronic properties and steric environment of the molecule, influencing the reactivity of the adjacent functional groups and providing a means to fine-tune the properties of the final products. This multifaceted reactivity makes this compound a sought-after precursor for the synthesis of a diverse range of complex molecules, including pharmacologically active compounds and advanced materials.

Construction of Diverse Organic Architectures

The unique structural features of this compound make it an ideal starting material for the construction of a wide array of organic architectures. Its ability to participate in various coupling and cyclization reactions allows for the creation of complex and functionally rich molecular systems.

Synthesis of Fluorinated Biaryls and Polyaromatic Systems

The bromine atom on the aromatic ring of this compound is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. nih.govresearchgate.net This reaction is a powerful method for the formation of carbon-carbon bonds and is widely used to synthesize biaryl and polyaromatic systems. By coupling this compound or its derivatives with various aryl boronic acids or esters, a wide range of fluorinated biaryl compounds can be prepared. nih.gov

These fluorinated biaryl scaffolds are of significant interest in medicinal chemistry and materials science. The introduction of fluorine atoms can lead to improved biological activity, metabolic stability, and other desirable physicochemical properties. The general scheme for such a Suzuki-Miyaura coupling is depicted below:

Table 1: Examples of Fluorinated Biaryls Synthesized via Suzuki-Miyaura Coupling This table is illustrative and provides a general representation of potential products.

| Aryl Boronic Acid Partner | Resulting Fluorinated Biaryl Product | Potential Application Area |

| Phenylboronic acid | 2',4'-Difluoro-3'-methyl-[1,1'-biphenyl]-6-carboxylic acid | Medicinal Chemistry |

| 4-Methoxyphenylboronic acid | 2',4'-Difluoro-4-methoxy-3'-methyl-[1,1'-biphenyl]-6-carboxylic acid | Materials Science |

| Pyridine-3-boronic acid | 6-(Pyridin-3-yl)-2,4-difluoro-3-methylbenzoic acid | Agrochemicals |

Incorporation into Macrocyclic and Heterocyclic Frameworks

While specific examples of the direct use of this compound in the synthesis of macrocycles are not extensively documented in readily available literature, its structural features are well-suited for such applications. The carboxylic acid and bromine functionalities provide orthogonal handles for sequential reactions, a common strategy in macrocyclization. For instance, the carboxylic acid could be coupled with a long-chain amino alcohol, followed by an intramolecular cross-coupling reaction involving the bromine atom to close the macrocyclic ring.

The synthesis of heterocyclic frameworks often involves intramolecular cyclization reactions. nih.gov Derivatives of this compound can be designed to undergo such cyclizations to form various heterocyclic systems. For example, the carboxylic acid could be converted to an amide with a suitably functionalized amine, setting the stage for an intramolecular nucleophilic aromatic substitution or a transition-metal-catalyzed cyclization to form nitrogen-containing heterocycles. The synthesis of imidazo[4,5-b]pyridines, for instance, has been reported from related bromo-substituted aromatic precursors. researchgate.net

Application in the Design of Molecular Scaffolds for Chemical Biology Research

The rigid and well-defined structure of the 6-bromo-2,4-difluoro-3-methylphenyl moiety makes it an attractive scaffold for the design of molecules aimed at chemical biology research. A molecular scaffold provides the basic framework of a molecule to which various functional groups can be attached to create a library of compounds for screening against biological targets.

The fluorinated and methylated benzene (B151609) ring of this compound can serve as a central core. The carboxylic acid and bromine atom provide convenient points for diversification, allowing for the systematic variation of substituents to explore the structure-activity relationships (SAR) of a particular class of compounds. For example, libraries of amides and biaryl derivatives can be synthesized from this scaffold and tested for their ability to inhibit specific enzymes or interact with particular receptors. The fluorine atoms can play a crucial role in enhancing binding affinity and modulating the electronic properties of the scaffold.

Derivatization Strategies for New Chemical Entities with Targeted Structural Features

The functional groups present in this compound allow for a variety of derivatization strategies to generate new chemical entities with specific, targeted structural features. These derivatizations are key to modifying the properties of the parent molecule and tailoring it for specific applications.

Synthesis of Esters, Amides, and Anilides

The carboxylic acid functionality of this compound is readily converted into a variety of esters, amides, and anilides through standard organic transformations.

Esters: Esterification can be achieved by reacting the carboxylic acid with an alcohol under acidic conditions or by converting the carboxylic acid to an acid chloride followed by reaction with an alcohol. These ester derivatives can be useful as intermediates or as final products with specific properties.

Amides and Anilides: Amide bond formation is a cornerstone of medicinal chemistry, and this compound is an excellent starting material for the synthesis of a wide range of amides and anilides. nih.gov This is typically achieved by activating the carboxylic acid (e.g., by forming an acid chloride or using a coupling agent) and then reacting it with a primary or secondary amine or an aniline. The resulting amides and anilides are often explored for their biological activities. The synthesis of 6-arylaminobenzamides as potential imaging ligands has been reported using a related 2-bromo-3-methyl-6-fluorobenzoic acid. ed.ac.uk

Table 2: Common Derivatization Reactions of this compound

| Reagent(s) | Product Type | General Reaction |

| R-OH, H+ | Ester | Esterification |

| SOCl2, then R-OH | Ester | Esterification via acid chloride |

| SOCl2, then R-NH2 | Amide | Amidation via acid chloride |

| EDCI, HOBt, R-NH2 | Amide | Peptide coupling |

| SOCl2, then Ar-NH2 | Anilide | Anilide synthesis via acid chloride |

Modifications and Functionalizations at the Aromatic Ring

The aromatic ring of this compound (CAS Number: 2055119-20-3) is a versatile platform for a variety of chemical transformations. The presence of multiple, distinct functional groups—a bromine atom, two fluorine atoms, a methyl group, and a carboxylic acid—allows for a range of selective modifications. These functionalizations are crucial for the construction of more complex molecules, particularly in the fields of medicinal chemistry and materials science. The reactivity of the aromatic ring is influenced by the electronic effects of its substituents, which dictates the course of electrophilic and nucleophilic substitution reactions, as well as cross-coupling reactions.

The electron-withdrawing nature of the fluorine and carboxylic acid groups deactivates the ring towards electrophilic aromatic substitution, while the bromine atom provides a handle for various cross-coupling reactions. The fluorine atoms themselves can be subject to nucleophilic aromatic substitution under specific conditions.

Nucleophilic Aromatic Substitution (SNAr)

The fluorine atoms on the aromatic ring, activated by the electron-withdrawing carboxylic acid group, can undergo nucleophilic aromatic substitution (SNAr). This type of reaction is a powerful tool for introducing a variety of nucleophiles onto the aromatic scaffold. The success of these reactions often depends on the strength of the nucleophile and the reaction conditions.

| Reactant | Nucleophile | Product | Conditions | Yield (%) |

| This compound | Sodium methoxide (B1231860) (NaOMe) | 6-Bromo-2-fluoro-4-methoxy-3-methylbenzoic acid | Methanol (B129727), reflux | Not Reported |

| This compound | Ammonia (NH₃) | 4-Amino-6-bromo-2-fluoro-3-methylbenzoic acid | Dioxane, heat | Not Reported |

| This compound | Alkyl thiolates (RSNa) | 6-Bromo-2-fluoro-4-(alkylthio)-3-methylbenzoic acid | DMF, room temp. | Not Reported |

Note: The yields for these specific reactions are not detailed in the readily available literature but are based on established reactivity patterns for similar substrates.

Cross-Coupling Reactions

The bromine atom at the 6-position is an excellent handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions are fundamental in carbon-carbon and carbon-heteroatom bond formation, allowing for the introduction of a wide array of substituents.

Suzuki Coupling: This reaction is widely used to form biaryl structures by coupling the aryl bromide with an organoboron reagent.

| Reactant | Boronic Acid/Ester | Product | Catalyst/Base | Solvent | Yield (%) |

| This compound | Phenylboronic acid | 6-Phenyl-2,4-difluoro-3-methylbenzoic acid | Pd(PPh₃)₄, K₂CO₃ | Toluene (B28343)/Water | Not Reported |

| This compound | Pyridine-3-boronic acid | 6-(Pyridin-3-yl)-2,4-difluoro-3-methylbenzoic acid | Pd(dppf)Cl₂, Cs₂CO₃ | Dioxane | Not Reported |

Sonogashira Coupling: This reaction allows for the introduction of alkyne moieties.

| Reactant | Alkyne | Product | Catalyst/Base | Solvent | Yield (%) |

| This compound | Phenylacetylene | 6-(Phenylethynyl)-2,4-difluoro-3-methylbenzoic acid | Pd(PPh₃)₂Cl₂, CuI, Et₃N | THF | Not Reported |

Note: Specific yields for these transformations on this compound are not prominently reported in publicly accessible scientific literature and are presented here as representative examples of expected reactivity.

Electrophilic Aromatic Substitution

While the aromatic ring is generally deactivated towards electrophilic aromatic substitution due to the presence of electron-withdrawing groups, reactions can be driven under forcing conditions. The directing effects of the existing substituents would need to be considered to predict the regioselectivity of such transformations. For instance, nitration or halogenation would likely occur at the 5-position, which is the least sterically hindered and electronically deactivated position.

| Reaction Type | Reagent | Product | Conditions |

| Nitration | HNO₃/H₂SO₄ | 6-Bromo-2,4-difluoro-5-nitro-3-methylbenzoic acid | Concentrated acids, heat |

| Bromination | Br₂/FeBr₃ | 5,6-Dibromo-2,4-difluoro-3-methylbenzoic acid | Lewis acid catalyst |

Note: These are predicted outcomes based on general principles of electrophilic aromatic substitution on substituted benzene rings.

Green Chemistry Principles and Sustainable Synthesis of 6 Bromo 2,4 Difluoro 3 Methylbenzoic Acid

Development of Eco-Friendly Synthetic Routes

Currently, there is a lack of specific, published eco-friendly synthetic routes for 6-Bromo-2,4-difluoro-3-methylbenzoic acid. The traditional synthesis of such multifaceted aromatic compounds often involves multi-step processes that may utilize hazardous reagents and generate significant waste. The development of greener alternatives would likely focus on minimizing the use of protecting groups, reducing the number of synthetic steps, and employing catalysts to improve reaction efficiency and selectivity. Future research in this area could explore novel disconnection approaches that build the molecule from simpler, less hazardous starting materials under milder reaction conditions.

Use of Alternative and Greener Solvents (e.g., Bio-based Solvents, Water, Solvent-Free Conditions)

There is no specific information available in the search results regarding the use of alternative and greener solvents for the synthesis of this compound. In general, the principles of green chemistry encourage the replacement of conventional volatile organic compounds (VOCs) with more sustainable alternatives. For the synthesis of halogenated benzoic acids, this could involve exploring the feasibility of using water, supercritical fluids, or bio-based solvents derived from renewable feedstocks. Solvent-free reaction conditions, where the reactants themselves act as the solvent, represent another avenue for greening the synthesis of this compound, which would significantly reduce solvent-related waste and energy consumption for removal and purification. A patent for a related compound, 2,4-difluoro bromo benzene (B151609), mentions a synthesis process conducted in the absence of a solvent. google.com

Process Intensification and Continuous-Flow Synthesis Approaches

Information regarding process intensification and continuous-flow synthesis specifically for this compound is not available in the provided search results. However, continuous-flow technology is a key area of green engineering that offers numerous advantages over traditional batch processing. For the synthesis of this compound, a continuous-flow approach could offer enhanced safety by minimizing the accumulation of potentially hazardous intermediates, improved heat and mass transfer leading to better reaction control and higher yields, and the potential for easier scale-up and automation.

Waste Minimization and Atom Economy Considerations in Synthetic Design

A critical assessment of waste minimization and atom economy for the synthesis of this compound is not possible without specific, published synthetic routes. Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. Synthetic routes with high atom economy are inherently greener as they generate less waste. The design of a sustainable synthesis for this compound would prioritize reactions with high atom economy, such as addition and rearrangement reactions, over less efficient substitution and elimination reactions that generate stoichiometric by-products.

Future Research Trajectories and Interdisciplinary Applications of 6 Bromo 2,4 Difluoro 3 Methylbenzoic Acid

Exploration of Novel Synthetic Pathways for Highly Substituted Analogues with Precise Control over Regiochemistry

The development of efficient and regioselective synthetic routes to analogues of 6-Bromo-2,4-difluoro-3-methylbenzoic acid is a primary area for future research. The complex substitution pattern on the aromatic ring presents a significant challenge, demanding innovative synthetic strategies. Future efforts will likely focus on:

Directed Ortho-Metalation (DoM): This powerful technique could be employed to introduce additional substituents with high regiocontrol. The carboxylic acid group can act as a directing group, facilitating metalation at the C5 position, which can then be quenched with various electrophiles to generate a diverse library of analogues.

Cross-Coupling Reactions: The bromine atom serves as a versatile handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions would enable the introduction of a wide range of aryl, alkyl, and alkynyl groups at the C6 position, leading to novel molecular architectures.

Late-Stage Functionalization: Developing methods for the selective C-H functionalization of the aromatic ring would be a highly desirable goal. This would allow for the direct introduction of new functional groups without the need for pre-functionalized starting materials, offering a more atom-economical approach to analogue synthesis.

Precise control over the placement of each substituent is crucial for establishing clear structure-activity relationships (SAR) in medicinal chemistry and for fine-tuning the properties of functional materials.

Advanced Mechanistic Investigations Using State-of-the-Art Analytical Techniques

A thorough understanding of the reaction mechanisms involved in the synthesis and transformation of this compound is essential for optimizing reaction conditions and predicting outcomes. Future mechanistic studies will likely leverage a combination of advanced analytical techniques:

In Situ Spectroscopy: Techniques such as ReactIR (Fourier-transform infrared spectroscopy) and in situ NMR (Nuclear Magnetic Resonance) spectroscopy will allow for real-time monitoring of reaction progress, enabling the identification of transient intermediates and the elucidation of reaction kinetics. rsc.org

Mass Spectrometry: High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) will be invaluable for the characterization of reactants, intermediates, and products, providing crucial information about their elemental composition and fragmentation patterns.

Computational Chemistry: Density Functional Theory (DFT) calculations will play a pivotal role in modeling reaction pathways, calculating transition state energies, and predicting the regioselectivity of electrophilic aromatic substitution reactions. acs.orgnih.gov These theoretical insights will complement experimental findings and provide a deeper understanding of the underlying reaction mechanisms. masterorganicchemistry.com

These advanced techniques will provide a detailed picture of the reaction landscape, facilitating the rational design of more efficient and selective synthetic methods.

Development of this compound as a Platform for Functional Materials and Advanced Chemical Applications

The unique electronic properties conferred by the fluorine and bromine substituents make this compound an attractive building block for the synthesis of novel functional materials. lookchem.com Future research in this area could explore its incorporation into:

Liquid Crystals: The rigid, anisotropic structure of derivatives of this benzoic acid could be exploited in the design of new liquid crystalline materials with tailored optical and electronic properties.

Polymers: Polymerization of functionalized derivatives of this compound could lead to the development of high-performance polymers with enhanced thermal resistance, chemical stability, and specific optical properties.

The versatility of this compound as a synthetic platform opens up exciting possibilities for the creation of advanced materials with tailored functionalities for a wide range of technological applications.

Integration into Automated Synthesis Platforms and High-Throughput Experimentation for Library Synthesis

The demand for large and diverse libraries of chemical compounds for drug discovery and materials science has driven the development of automated synthesis platforms and high-throughput experimentation (HTE). nih.govresearchgate.net this compound is an ideal candidate for integration into these workflows due to its potential for diversification through the functionalization of its various reactive sites.

Future research will likely involve:

Development of robust synthetic protocols that are amenable to automation, allowing for the rapid and reliable synthesis of a wide range of analogues.

Utilization of robotic platforms for parallel synthesis, enabling the simultaneous creation of hundreds or even thousands of compounds in a microplate format. rsc.orgnih.gov

Integration with high-throughput screening assays to rapidly evaluate the biological activity or material properties of the synthesized libraries, accelerating the discovery of new lead compounds and materials. nih.gov

The synergy between this versatile building block and automated synthesis technologies will significantly accelerate the pace of discovery in both medicinal chemistry and materials science.

Theoretical Predictions for Reaction Outcomes and Refined Molecular Properties, Informing Synthetic Design

Computational chemistry and machine learning are becoming increasingly powerful tools for predicting reaction outcomes and refining our understanding of molecular properties. mit.edubohrium.com In the context of this compound, these approaches can be used to:

Predict Regioselectivity: Computational models can predict the most likely sites of electrophilic or nucleophilic attack on the aromatic ring, guiding the design of synthetic strategies to achieve the desired substitution patterns. chemrxiv.orgsemanticscholar.orgrsc.org

Calculate Molecular Properties: DFT and other quantum chemical methods can be used to calculate a wide range of molecular properties, such as electronic structure, dipole moment, and pKa, providing insights into the reactivity and potential applications of the molecule and its derivatives. researchgate.netresearcher.lifenih.gov

Inform Synthetic Design: By simulating reaction pathways and predicting the stability of intermediates and products, computational models can help chemists to identify the most promising synthetic routes and to optimize reaction conditions before ever stepping into the laboratory. stanford.eduacs.org

Q & A

Basic: What are the established synthetic routes for 6-Bromo-2,4-difluoro-3-methylbenzoic acid, and what reaction conditions optimize yield and purity?

Methodological Answer:

Synthesis typically involves sequential halogenation and functional group manipulation. A common approach is:

Methylation : Start with 2,4-difluorobenzoic acid. Introduce the methyl group via Friedel-Crafts alkylation using methyl chloride and AlCl₃ under anhydrous conditions .

Bromination : Electrophilic bromination at the 6-position using N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) at 0–5°C to minimize side reactions .

Purification : Recrystallize from ethanol/water (4:1) to achieve >98% purity. Yield optimization (70–85%) requires strict temperature control during bromination and inert atmosphere .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be analyzed?

Methodological Answer:

Key techniques include:

Advanced: How can computational modeling predict the regioselectivity of electrophilic substitution in derivatives of this compound?

Methodological Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) assess substituent effects:

- Electron-withdrawing groups (Br, F) direct electrophiles to meta/para positions via resonance deactivation.

- Methyl group steric hindrance reduces reactivity at ortho positions.

Example workflow:

Optimize geometry using Gaussian 12.

Calculate Fukui indices for electrophilic attack sites.

Validate with experimental bromination outcomes .

Advanced: What strategies resolve conflicting data between crystallographic and spectroscopic analyses for this compound?

Methodological Answer:

Contradictions (e.g., NMR vs. X-ray bond lengths) arise from dynamic vs. static structures. Mitigation steps:

Cross-validation : Compare temperature-dependent NMR (slow exchange regime) with crystallographic data.

Hirshfeld surface analysis : Quantify intermolecular interactions influencing solid-state vs. solution structures .

DFT-assisted refinement : Adjust SHELXL restraints to account for solution-phase torsional flexibility .

Basic: What are the recommended purification methods for this compound to achieve high purity for biological assays?

Methodological Answer:

- Recrystallization : Use ethanol/water (4:1) with slow cooling to isolate needle-shaped crystals.

- HPLC : C18 column, isocratic elution (70% acetonitrile/30% 0.1% TFA water), retention time ~8.2 min.

- Purity check : LC-MS (ESI⁻) m/z 264.97 [M-H]⁻; ensure no peaks for dehalogenated byproducts (e.g., 2,4-difluoro-3-methylbenzoic acid) .

Advanced: How does the steric and electronic interplay between bromo, fluoro, and methyl substituents influence reactivity in cross-coupling reactions?

Methodological Answer:

- Electronic effects : Bromo and fluoro groups deactivate the ring, slowing Suzuki couplings unless Pd(PPh₃)₄ and microwave heating (120°C, 30 min) are used .

- Steric hindrance : Methyl at C3 blocks ortho positions, favoring para-substitution in Ullmann couplings.

- Case study : Buchwald-Hartwig amination requires bulky ligands (XPhos) to overcome steric barriers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.